2-(1-Adamantylsulfanyl)propanoic acid
Description
Contextualization within Propanoic Acid Derivative Chemistry
Propanoic acid, a simple carboxylic acid, and its derivatives are fundamental building blocks in organic chemistry. creative-proteomics.comquora.com The propanoic acid framework is a key feature in a wide array of biologically active molecules. ontosight.aiontosight.ai Most notably, the aryl propionic acid derivatives form an important class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs), which includes well-known medications like Ibuprofen (B1674241) and Ketoprofen. orientjchem.orghumanjournals.comresearchgate.net
The biological effects of these derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923). orientjchem.org The general structure, consisting of a propanoic acid core linked to other functional groups, allows for diverse biological activities. Researchers have explored these derivatives for a range of therapeutic applications, including analgesic, anti-inflammatory, antibacterial, anticonvulsant, and anticancer activities. orientjchem.orgresearchgate.net The presence of the carboxylic acid group is often crucial for the molecule's interaction with biological targets and influences its solubility and pharmacokinetic properties. creative-proteomics.com The introduction of a sulfur atom (thioether linkage), as seen in 2-(1-Adamantylsulfanyl)propanoic acid, further modifies the electronic and steric properties of the molecule, opening avenues for novel chemical reactivity and biological interactions compared to more common oxygen- or carbon-linked derivatives.
Significance of Adamantane (B196018) Scaffolds in Organic Synthesis and Pharmaceutical Design Research
Adamantane, a perfectly symmetrical, rigid, and cage-like hydrocarbon (tricyclo[3.3.1.1³,⁷]decane), has become a privileged scaffold in medicinal chemistry and materials science since its discovery and synthesis. nih.gov Its unique three-dimensional structure and physicochemical properties offer several advantages in drug design.
One of the primary roles of the adamantane moiety is to increase the lipophilicity of a molecule. researchgate.netresearchgate.net This property can significantly enhance a drug's ability to cross biological membranes, including the blood-brain barrier, making it a valuable component for developing treatments for central nervous system disorders. Furthermore, the bulky and rigid nature of the adamantane cage provides a stable anchor for orienting other functional groups, which can lead to more precise and effective interactions with biological targets like enzymes or receptors. researchgate.net
The metabolic stability of the adamantane core is another key advantage; it is resistant to degradation by metabolic enzymes, which can prolong the therapeutic effect of a drug. researchgate.net The incorporation of this scaffold has led to the development of several clinically approved drugs for a wide spectrum of diseases, demonstrating its versatility and importance in pharmaceutical design. nih.gov
| Adamantane-Based Drug | Therapeutic Indication |
| Amantadine (B194251) | Antiviral (Influenza A), Antiparkinsonian nih.govmdpi.com |
| Memantine (B1676192) | Alzheimer's Disease nih.gov |
| Rimantadine (B1662185) | Antiviral (Influenza A) nih.gov |
| Adapalene | Acne Vulgaris nih.gov |
| Saxagliptin (B632) | Type 2 Diabetes nih.gov |
| Vildagliptin | Type 2 Diabetes nih.gov |
| Tromantadine | Antiviral (Herpes Simplex) researchgate.net |
Overview of Research Trajectories for this compound and Analogues
While dedicated studies on this compound are not prominent, the research trajectories for this compound and its analogues can be projected from the known activities of its constituent moieties. The combination of a propanoic acid derivative with an adamantane scaffold suggests several potential areas of investigation.
Anti-inflammatory and Analgesic Agents: Given that propanoic acid derivatives are a cornerstone of NSAIDs, a primary research avenue would be to investigate the anti-inflammatory and analgesic properties of this compound and its analogues. orientjchem.orgresearchgate.net The adamantane group could modulate the activity and pharmacokinetic profile, potentially leading to a longer duration of action or an altered side-effect profile compared to existing NSAIDs.
Antiviral and Neuroprotective Agents: The adamantane cage is a well-established pharmacophore in antiviral and neuroactive drugs. nih.govnih.gov Research on analogues of this compound could explore their potential as inhibitors of viral replication or as modulators of receptors in the central nervous system, such as NMDA receptors.
Anticancer and Enzyme Inhibition: Both adamantane and various propanoic acid derivatives have been explored for their anticancer properties. researchgate.netresearchgate.netmdpi.com The unique structure of this compound could serve as a scaffold for designing specific enzyme inhibitors. For instance, research on structurally related 3-(2-aminocarbonylphenyl)propanoic acid analogues has focused on their activity as potent receptor antagonists. nih.govnih.gov Similarly, studies on furan-containing propanoic acid derivatives have revealed antimicrobial activity. researchgate.netmdpi.com These examples suggest that modifying the propanoic acid and adamantane components could lead to targeted therapies.
The synthesis of such analogues would likely involve established organic chemistry methods, such as the reaction of an adamantane thiol with a 2-halopropanoic acid derivative or employing Friedel-Crafts type reactions to create related structures. google.comnih.gov Future research would focus on synthesizing a library of these compounds to systematically explore their structure-activity relationships and identify candidates with promising therapeutic potential.
Structure
3D Structure
Properties
IUPAC Name |
2-(1-adamantylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2S/c1-8(12(14)15)16-13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKRUOOICRMFSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Spectroscopic Characterization
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-(1-adamantylsulfanyl)propanoic acid, both ¹H and ¹³C NMR are instrumental in confirming the connectivity of the adamantane (B196018) and propanoic acid fragments through the sulfur atom.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the adamantyl group, the propanoic acid backbone, and the carboxylic acid. The adamantyl group, due to its high symmetry, typically shows broad, overlapping multiplets in the upfield region. The 15 protons of the adamantyl cage are in three distinct chemical environments. The six equivalent methylene (B1212753) protons (C-2, C-8, C-9) adjacent to the bridgehead carbons are expected to appear as a multiplet. The six bridgehead protons (C-3, C-5, C-7) will also produce a multiplet, as will the three methylene protons (C-4, C-6, C-10) further from the sulfur linkage.
The propanoic acid moiety will give rise to more defined signals. The methine proton (C-2 of propanoic acid), being adjacent to both the sulfur atom and the carbonyl group, is expected to resonate as a quartet. Its coupling with the three protons of the methyl group will follow the n+1 rule. The methyl protons (C-3 of propanoic acid) will, in turn, appear as a doublet due to coupling with the single methine proton. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature and potential for hydrogen bonding.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides further confirmation of the carbon skeleton. The adamantyl group will show four distinct signals corresponding to the quaternary carbon attached to the sulfur, the three equivalent bridgehead carbons, the six equivalent methylene carbons adjacent to the bridgehead, and the three equivalent methylene carbons in the interior of the cage. The propanoic acid portion of the molecule will display three signals: one for the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm), one for the methine carbon attached to the sulfur, and one for the terminal methyl carbon.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Adamantyl-H | ~1.6 - 2.1 | Multiplets |
| -CH(S)- | ~3.0 - 3.5 | Quartet |
| -CH₃ | ~1.3 - 1.6 | Doublet |
| -COOH | >10 | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Adamantyl Quaternary C-S | ~45 - 55 |
| Adamantyl Bridgehead CH | ~35 - 45 |
| Adamantyl CH₂ | ~30 - 40 |
| Adamantyl CH₂ | ~25 - 35 |
| -C=O | ~170 - 180 |
| -CH(S)- | ~40 - 50 |
| -CH₃ | ~15 - 25 |
Mass Spectrometry (MS) Analysis for Molecular Identification
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.
For this compound (C₁₃H₂₀O₂S), the molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 256.12 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the unambiguous determination of the elemental formula.
The fragmentation of the molecular ion can provide valuable structural information. A key fragmentation pathway would be the cleavage of the adamantyl group, leading to a prominent peak at m/z 135, corresponding to the adamantyl cation [C₁₀H₁₅]⁺. Another characteristic fragmentation would involve the loss of the carboxylic acid group (-COOH), resulting in a fragment ion. Cleavage of the C-S bond could also occur, leading to fragments corresponding to the adamantylthiol radical cation and the propanoic acid radical cation.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion |
|---|---|
| 256 | [C₁₃H₂₀O₂S]⁺ (Molecular Ion) |
| 135 | [C₁₀H₁₅]⁺ (Adamantyl cation) |
| 211 | [M - COOH]⁺ |
| 167 | [C₁₀H₁₅S]⁺ (Adamantylthiol cation) |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad and strong absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. docbrown.info A sharp and strong absorption band between 1700 and 1725 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group in the carboxylic acid. docbrown.info
The C-H stretching vibrations of the adamantyl and propanoic acid alkyl groups are expected to appear in the region of 2850-3000 cm⁻¹. The C-S stretching vibration is typically weak and appears in the fingerprint region, between 600 and 800 cm⁻¹, making it sometimes difficult to identify definitively.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2500-3300 | O-H stretch | Carboxylic acid |
| 2850-3000 | C-H stretch | Alkyl (Adamantyl and Propanoic) |
| 1700-1725 | C=O stretch | Carboxylic acid |
| 600-800 | C-S stretch | Thioether |
X-ray Crystallography of Related Adamantane and Propanoic Acid Structures
Adamantane and its derivatives are known for their rigid, cage-like structure and their tendency to form highly ordered crystalline lattices. wikipedia.org The adamantane cage is essentially strain-free, with C-C bond lengths and C-C-C bond angles close to those of an ideal sp³-hybridized carbon atom. wikipedia.org In adamantane-containing compounds, the bulky adamantyl group often dictates the crystal packing, leading to specific intermolecular interactions.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
No specific Density Functional Theory (DFT) studies on the molecular geometry and electronic structure of 2-(1-Adamantylsulfanyl)propanoic acid have been identified in the reviewed literature. Such studies would typically provide insights into bond lengths, bond angles, dihedral angles, and electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding the molecule's reactivity and stability.
In Silico Modeling of Molecular Interactions and Binding Affinities
There is no available research on the in silico modeling of molecular interactions and binding affinities for this compound. This type of computational analysis is essential for predicting how the molecule might interact with biological targets, such as proteins or enzymes, and is a key component in drug discovery and development.
Computational Prediction of Spectroscopic Properties
No computational predictions of the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) for this compound were found. Computational spectroscopy can be a powerful tool for complementing experimental data and aiding in the structural elucidation of molecules.
Molecular Dynamics Simulations for Conformational Analysis
There is no information available regarding molecular dynamics (MD) simulations for the conformational analysis of this compound. MD simulations would be instrumental in exploring the molecule's dynamic behavior, accessible conformations, and flexibility, which are important for its interaction with other molecules.
Biological Activity Investigations: in Vitro Studies and Mechanistic Insights
Antimicrobial Activity in Cell-Based or Culture Models
While no studies have been published on the specific antimicrobial properties of 2-(1-Adamantylsulfanyl)propanoic acid, its parent compound, propionic acid, is well-known for its broad-spectrum antimicrobial activity. nih.govrug.nl
Propionic acid has demonstrated efficacy against a range of bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), E. coli, and Salmonella Typhimurium. nih.govnih.gov The primary antibacterial mechanisms are not due to the acidity of the medium alone but are attributed to the properties of the acid molecule itself. nih.govresearchgate.net
Key proposed mechanisms include:
Disruption of Intracellular pH: The undissociated, lipid-soluble form of propionic acid can passively diffuse across the bacterial cell membrane. researchgate.netdrugbank.com Once inside the more neutral cytoplasm, the acid dissociates, releasing protons and consequently lowering the intracellular pH. nih.govresearchgate.net This acidification can disrupt essential cellular processes, ultimately leading to bacterial death. researchgate.netpatsnap.com
Metabolic Interference: The metabolic fate of propionates can vary among different microorganisms. drugbank.com Propionic acid is converted to propionyl-coenzyme A (propionyl-CoA), which can interfere with other metabolic pathways. drugbank.com This can lead to competition with other essential metabolites and inhibition of key cellular functions. drugbank.com In some bacteria, this interference also disrupts the synthesis of flagella and fimbriae, impacting motility and biofilm formation. nih.gov
| Bacterial Strain | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | Growth Suppression | Intracellular Acidification | nih.govresearchgate.net |
| Escherichia coli | Growth Inhibition | Intracellular Acidification, Metabolic Interference | nih.govresearchgate.net |
| Salmonella Typhimurium | Growth Reduction | Disturbed Flagella/Fimbria Synthesis | nih.gov |
Propionic acid is an effective antifungal agent used as a preservative in food and feed. rug.nloup.comnih.gov Its efficacy has been demonstrated against various fungi, including Candida albicans. nih.govresearchgate.net Research into its fungal killing mechanism has revealed a multi-faceted approach that induces programmed cell death.
Identified cellular targets and mechanisms include:
Metabolic Inhibition: Studies suggest that propionic acid's antifungal activity may stem from the ability of propionyl-CoA to inhibit glucose metabolism. drugbank.comnih.gov
Induction of Apoptosis: Propionic acid has been shown to induce apoptosis in fungal cells through mitochondria-mediated pathways. oup.comresearchgate.netnih.gov This process involves several key events:
Oxidative Stress: It causes the accumulation of reactive oxygen species (ROS), creating an oxidative environment within the cell. oup.comnih.gov
Mitochondrial Dysfunction: The compound can lead to mitochondrial membrane depolarization, accumulation of mitochondrial calcium, and the release of cytochrome c into the cytosol, all of which are critical signals for apoptosis. oup.comresearchgate.netnih.gov
Cell Cycle Disruption: In yeast models, propionic acid has been observed to cause cell cycle arrest, significantly increasing the proportion of cells in the G1 phase and decreasing those in the G2 phase. nih.govresearchgate.net
| Fungal Model | Mechanism | Cellular Effect | Reference |
|---|---|---|---|
| Yeast (S. cerevisiae) | Metabolic Disruption | Inhibition of cellular respiration, disruption of glucose metabolism | nih.govresearchgate.net |
| Candida albicans | Apoptosis Induction | ROS accumulation, metacaspase activation, mitochondrial dysfunction | oup.comnih.gov |
| Yeast (S. cerevisiae) | Cell Cycle Arrest | Increased proportion of cells in G1 phase | researchgate.net |
Anti-inflammatory Research in In Vitro Systems
Specific investigations into the anti-inflammatory activity of this compound in in vitro systems have not been reported. However, the broader class of propionic acid derivatives is well-established for its anti-inflammatory effects. orientjchem.orghumanjournals.comresearchgate.net
While data for this compound is unavailable, studies on other propionic acid derivatives show they can induce the expression of immune-related genes in various cell lines. nih.gov For instance, the propionic acid derivative loxoprofen (B1209778) was found to increase the mRNA expression of inflammatory mediators such as Interleukin-8 (IL-8), Monocyte Chemoattractant Protein-1 (MCP-1), and Tumor Necrosis Factor-alpha (TNF-α) in the HL-60 cell line. nih.gov The signaling pathways involved in this induction by propionic acid derivatives can include mitogen-activated protein (MAP) kinases and NF-κB, though their specific roles may be limited depending on the compound. nih.gov
Aryl propionic acid derivatives, such as ibuprofen (B1674241) and ketoprofen, are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orghumanjournals.com Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins (B1171923) from arachidonic acid. orientjchem.orghumanjournals.com
There are two main isoforms of this enzyme, COX-1 and COX-2. orientjchem.org The inhibition of these enzymes by propionic acid derivatives can occur through several kinetic mechanisms:
Simple Competitive Inhibition: Some inhibitors bind rapidly and reversibly to the COX active site. acs.org
Time-Dependent Inhibition: Other NSAIDs, including some profens, exhibit a more complex, time-dependent inhibition. This often involves a multi-step process where an initial reversible binding is followed by a slower conformational change, leading to a more tightly bound enzyme-inhibitor complex. acs.orgnih.gov
Crystal structures of COX enzymes complexed with inhibitors show that the carboxylate group of the propionic acid derivative typically forms an ionic bond with an arginine residue (Arg-120) in the active site. acs.orgresearchgate.net However, alternative binding modes have been discovered, such as the NSAID diclofenac, whose carboxylate group hydrogen-bonds with Tyr-385 and Ser-530 instead. researchgate.net
Anticancer Activity in Cultured Cell Lines
There is no published research on the specific anticancer activity of this compound in cultured cell lines. However, propionic acid itself and other derivatives have been evaluated for their antiproliferative properties.
Propionic acid has been shown to induce cell death in HeLa cervical cancer cells. nih.gov Studies demonstrated that it can trigger apoptosis, as evidenced by a significant increase in the late apoptotic cell population. nih.gov At the molecular level, propionic acid treatment led to an increased expression of pro-apoptotic genes like BAK, BAX, and NOXA in these cells. nih.gov
Other studies have synthesized and tested various 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, finding that specific substitutions on the core structure resulted in significant cytotoxicity against A549 non-small cell lung cancer cells, while showing more favorable cytotoxicity profiles against noncancerous Vero cells. mdpi.comresearchgate.net Similarly, organotin(IV) carboxylate compounds derived from propanoic acids have shown potent cytotoxic effects against a panel of human cancer cell lines including PC-3 (prostate), HT-29 (colon), MCF-7 (breast), and HepG2 (hepatic). nih.gov These findings highlight that the propanoic acid scaffold can be a valuable starting point for the development of novel anticancer agents. mdpi.comresearchgate.net
| Compound | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Propionic Acid | HeLa (Cervical Cancer) | Induction of apoptosis, increased expression of pro-apoptotic genes (BAK, BAX, NOXA) | nih.gov |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | A549 (Lung Cancer) | Reduced cell viability and migration | mdpi.comresearchgate.net |
| Organotin(IV) carboxylates with propanoic acid derivatives | MCF-7 (Breast Cancer), PC-3 (Prostate Cancer), HT-29 (Colon Cancer), HepG2 (Hepatic Cancer) | High cytotoxicity | nih.gov |
Antiproliferative and Cytotoxic Effects on Cancer Cell Models
No specific studies detailing the antiproliferative or cytotoxic effects of this compound on cancer cell models were found in the reviewed scientific literature. While derivatives of adamantane (B196018) and propanoic acid have been investigated for their anticancer properties, data specific to this compound, including IC50 values or observed effects on cancer cell lines, are not publicly available. nih.govnih.govmdpi.com
Exploration of Cell Cycle Arrest or Apoptosis Induction Mechanisms
There is no available research that explores the mechanisms of action of this compound concerning cell cycle arrest or the induction of apoptosis in any cell models. nih.govnih.govfrontiersin.orgmdpi.com Consequently, there is no data on whether this compound can halt cell proliferation at specific checkpoints of the cell cycle or trigger programmed cell death.
Antioxidant Activity Assays
Investigations into the antioxidant properties of this compound have not been reported in the available scientific literature.
Radical Scavenging Capabilities (e.g., DPPH assay)
No studies utilizing assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test to evaluate the ability of this compound to neutralize free radicals have been published. mdpi.comnih.govnih.govmdpi.com Therefore, its potential as a radical scavenging antioxidant remains undetermined.
Metal Chelating Activity
There are no published reports on the metal chelating activity of this compound. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov Assays that would determine its capacity to bind to metal ions, a mechanism of antioxidant activity, have not been performed or reported for this specific compound.
Anthelmintic Activity Evaluation (In Vitro)
The potential of this compound as an anthelmintic agent has not been explored in published in vitro studies. researchgate.netjapsonline.comnih.govnih.gov There is no data available regarding its efficacy in causing paralysis or death in parasitic worms in a laboratory setting.
Other Reported Biological Activities (e.g., Plant Growth Regulation in In Vitro Models)
No other biological activities, including any role in plant growth regulation in in vitro models, have been reported for this compound in the scientific literature.
Chemical Modifications and Structure Activity Relationship Sar Studies of 2 1 Adamantylsulfanyl Propanoic Acid Derivatives
Derivatization at the Carboxylic Acid Moiety and Impact on Biological Profile
There is no publicly available research that details the derivatization of the carboxylic acid moiety of 2-(1-Adamantylsulfanyl)propanoic acid into esters, amides, or other functional groups and the corresponding impact on its biological profile.
In broader studies of other propanoic acid derivatives, modification of the carboxylic acid is a common strategy to alter a compound's pharmacokinetic and pharmacodynamic properties. For instance, the conversion of the carboxylic acid to an ester can increase lipophilicity, potentially enhancing membrane permeability. The formation of amides can introduce new hydrogen bonding interactions, which may influence target binding. Studies on various propanoic acid derivatives have shown that such modifications can significantly affect their antimicrobial or anti-inflammatory activities. For example, in some series of propanoic acid derivatives, Schiff bases have been found to exhibit more potent antimicrobial activity compared to their ester counterparts. arabjchem.orgmdpi.com However, without specific studies on this compound, it is impossible to predict how these modifications would influence its biological activity.
Modifications on the Adamantane (B196018) Cage and their Influence on Molecular Functionality
The influence of modifications on the adamantane cage of this compound on its molecular functionality has not been investigated in the scientific literature.
The adamantane moiety is frequently incorporated into drug molecules to enhance their lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles. nih.gov General studies on other adamantane-containing compounds have demonstrated that substitutions on the adamantane cage, such as the addition of hydroxyl, amino, or alkyl groups, can have a profound impact on biological activity. These modifications can alter the molecule's size, shape, and polarity, thereby affecting its interaction with biological targets. For example, minor changes like the addition of methyl groups to an adamantane structure have been shown to result in markedly different potencies in some classes of compounds. The bulky and rigid nature of the adamantane cage can also serve as a scaffold to orient other functional groups for optimal target engagement. nih.gov
Impact of Stereochemistry on Biological Activity and Selectivity
There are no available studies on the stereochemistry of this compound and its impact on biological activity and selectivity. The propanoic acid moiety contains a chiral center at the C2 position, meaning the compound can exist as (R)- and (S)-enantiomers.
It is a well-established principle in pharmacology that stereochemistry plays a crucial role in the biological activity of chiral drugs. Enantiomers of a compound can exhibit significantly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. One enantiomer may bind to a target with high affinity, leading to the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Stereoselectivity can also be observed in the absorption, distribution, metabolism, and excretion (ADME) of drugs. nih.govmdpi.com The stereoselective synthesis and biological evaluation of the individual enantiomers of this compound would be necessary to elucidate these potential differences.
Quantitative Structure-Activity Relationships (QSAR) for Predictive Design
No Quantitative Structure-Activity Relationship (QSAR) studies have been performed on derivatives of this compound.
QSAR is a computational modeling technique used to predict the biological activity of compounds based on their physicochemical properties and molecular structures. In studies of other adamantane-based inhibitors and propanoic acid derivatives, QSAR models have been developed to identify key molecular descriptors that govern their activity. arabjchem.orgdocumentsdelivered.com These models can be valuable tools for the rational design of new, more potent analogs. For a QSAR study to be conducted on this compound derivatives, a dataset of compounds with varying structural modifications and their corresponding measured biological activities would first need to be generated.
Advanced Applications in Materials Science and Chemical Synthesis
Incorporation into Advanced Polymeric Materials and Nanostructures
The adamantyl group, a diamondoid hydrocarbon, is well-regarded for its exceptional thermal stability, rigidity, and bulky nature. wikipedia.orgusm.edu When incorporated into polymer chains, either as a pendant group or within the main backbone, it imparts significant improvements to the material's physical properties. usm.eduresearchgate.net The inclusion of adamantane (B196018) moieties can lead to higher glass transition temperatures (Tg), enhanced thermal stability, and improved solubility. usm.eduacs.org
While direct studies on the polymerization of 2-(1-adamantylsulfanyl)propanoic acid are not extensively documented, its structure suggests a high potential for use in creating advanced polymers. The carboxylic acid group provides a reactive site for polymerization reactions, allowing it to be incorporated into polyesters, polyamides, and other condensation polymers. The bulky 1-adamantylsulfanyl group would act as a pendant moiety, influencing the polymer's morphology and properties.
Furthermore, the self-assembly of adamantane-containing molecules is a key area of interest in the development of nanostructures. The strong van der Waals interactions between the adamantane cages can drive the formation of well-ordered assemblies. In the context of this compound, the interplay between the hydrophobic adamantyl group and the hydrophilic carboxylic acid could be exploited to create amphiphilic polymers that self-assemble into micelles, vesicles, or other complex nanostructures in solution. These organized structures have potential applications in drug delivery and nanotechnology. nih.gov
The table below summarizes the general effects of incorporating adamantane into various polymer types, which can be extrapolated to polymers synthesized using this compound.
| Polymer Type | Effect of Adamantane Incorporation | Potential Applications |
| Polyaramids | Increased stiffness and thermal stability | High-performance fibers, aerospace components |
| Polybenzoxazoles | Enhanced thermal and mechanical properties | Heat-resistant materials, composites |
| Polyacrylates | Higher glass transition temperature (Tg) | Optical materials, coatings |
| Poly(ether ether ketones) | Improved thermal stability and Tg | High-temperature engineering plastics |
| Polyimides | High Tg, excellent optical transparency | Optical films, electronic components |
Role as Precursors or Building Blocks in Complex Organic Synthesis
Organic building blocks are fundamental molecular entities that serve as the foundation for constructing more complex organic compounds. Carboxylic acids, in particular, are a versatile class of building blocks due to the reactivity of the carboxyl group, which can undergo a wide range of chemical transformations. enamine.net this compound, with its unique combination of a carboxylic acid and a bulky adamantylsulfanyl moiety, is a valuable precursor in the synthesis of complex organic molecules.
The carboxylic acid functionality can be readily converted into other functional groups such as esters, amides, acid chlorides, and alcohols, opening up a plethora of synthetic possibilities. For example, the reaction of this compound with amines would yield amides, which are prevalent in many biologically active molecules and advanced materials. Esterification with various alcohols could be used to synthesize a range of esters with tailored properties.
The adamantane group itself can direct the stereochemical outcome of reactions and provide steric bulk, which can be advantageous in controlling the architecture of the final molecule. The lipophilic nature of the adamantyl group can also be exploited to enhance the solubility of the resulting complex molecules in nonpolar solvents, which is often a critical factor in their purification and application. ontosight.ai
The synthesis of complex molecules often involves multi-step reaction sequences, and the robust nature of the adamantane cage makes this compound a stable building block that can withstand a variety of reaction conditions. This stability is crucial for ensuring high yields and purity in the synthesis of intricate target molecules.
Photophysical Applications (e.g., Photosensitizers derived from 1-adamantylsulfanyl-substituted phthalocyanines)
Phthalocyanines are large, aromatic macrocyclic compounds that have garnered significant attention for their intense absorption in the visible and near-infrared regions of the electromagnetic spectrum, making them excellent candidates for photosensitizers in various applications, including photodynamic therapy (PDT). nih.govnih.govresearchgate.net The photophysical and photochemical properties of phthalocyanines can be fine-tuned by introducing substituents onto their peripheral positions. rsc.org
The introduction of bulky adamantylsulfanyl groups onto the phthalocyanine (B1677752) macrocycle has been shown to influence their photophysical properties favorably. These bulky groups can prevent the aggregation of phthalocyanine molecules, which is a common issue that quenches their photoactivity. By minimizing aggregation, the efficiency of singlet oxygen generation, a key process in PDT, can be enhanced.
Research on magnesium(II) 1-(1-adamantylsulfanyl)phthalocyanine has demonstrated that these molecules exhibit good fluorescence and singlet oxygen generation properties. researchgate.net The adamantylsulfanyl substituent also improves the solubility of the phthalocyanine in polar solvents despite its hydrophobic nature. The table below presents some key photophysical data for a representative adamantylsulfanyl-substituted phthalocyanine derivative in different solvents.
| Solvent | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) |
| DMF | 0.30 | 0.32 |
| DMSO | 0.35 | 0.25 |
This compound can serve as a precursor for the synthesis of phthalonitrile (B49051) derivatives, which are the key intermediates in the formation of phthalocyanines. The propanoic acid side chain could be further functionalized to attach the phthalocyanine to other molecules, such as targeting moieties for selective delivery in biological systems. The presence of the adamantylsulfanyl group is expected to confer the aforementioned benefits of reduced aggregation and improved solubility, leading to more effective photosensitizers.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
Current synthetic routes to analogous thioethers and carboxylic acids often rely on multi-step processes that may involve harsh reagents or generate significant waste. Future research should focus on developing more atom-economical and environmentally benign methods for the synthesis of 2-(1-Adamantylsulfanyl)propanoic acid.
Key areas for exploration include:
Green Chemistry Approaches: The direct coupling of 1-adamantanethiol (B1212722) with 2-bromopropanoic acid is a plausible route, but greener variations should be investigated. This includes the use of solid acid catalysts for the direct substitution of alcohols with thiols, which would use 2-hydroxypropanoic acid (lactic acid) as a starting material and produce only water as a byproduct. nih.gov Mechanochemical synthesis, which uses ball-milling to conduct reactions under solvent-free conditions, represents another promising green strategy for forming the crucial carbon-sulfur bond. acs.org
Flow Chemistry: Continuous-flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processing. rsc.orgdurham.ac.uk Developing a flow-based synthesis for this compound could involve the in-line generation of reactive intermediates, minimizing decomposition and side reactions. acs.orgresearchgate.net This would be particularly beneficial for improving reaction efficiency and yield.
Thiol-Free Reagents: To circumvent the use of malodorous and easily oxidized thiols, future syntheses could employ stable and odorless thiol surrogates. Xanthates, for example, can be used as effective sulfurizing agents in the synthesis of thioethers under milder, often transition-metal-free, conditions. mdpi.comresearchgate.net
| Proposed Method | Key Advantage | Potential Starting Materials | Ref. |
| Solid Acid Catalysis | Green Chemistry (water byproduct) | 1-Adamantanethiol, 2-Hydroxypropanoic acid | nih.gov |
| Flow Chemistry | Scalability & Safety | 1-Adamantyl halide, 2-Bromopropanoic acid | rsc.orgdurham.ac.uk |
| Mechanochemistry | Solvent-Free | 1-Adamantanethiol, 2-Bromopropanoic acid | acs.org |
| Xanthate Reagents | Odorless, Stable | 1-Adamantyl halide, Potassium xanthate | mdpi.comresearchgate.net |
Identification of Novel Biological Targets and Mechanistic Pathways (In Vitro)
The adamantane (B196018) moiety is a well-established pharmacophore found in several clinically approved drugs, suggesting that this compound could possess significant biological activity. nih.govpublish.csiro.au Future in vitro research should aim to identify its potential molecular targets and elucidate its mechanisms of action.
Promising areas for investigation include:
Antiviral Activity: Adamantane derivatives like amantadine (B194251) and rimantadine (B1662185) are known to inhibit viral ion channels, such as the M2 protein of the influenza A virus. nih.gov Initial in vitro screening of this compound against a panel of viruses, particularly influenza and other enveloped viruses like poxviruses, is a logical starting point. nih.govasm.org
Neurological Targets: The adamantane derivative memantine (B1676192) is a non-competitive NMDA receptor antagonist used in the treatment of Alzheimer's disease. nih.gov Given adamantane's ability to enhance CNS penetration, the compound should be tested for activity at key neurological receptors, including NMDA, GABA, and AMPA receptors, using cell-based assays. researchgate.netontosight.ai
Metabolic Disease Targets: A new generation of adamantane-based drugs, such as saxagliptin (B632) and vildagliptin, function as inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme for the treatment of type 2 diabetes. nih.govpublish.csiro.au Enzymatic assays could be employed to determine if this compound exhibits inhibitory activity against DPP-4 or other enzymes relevant to metabolic disorders.
Anticancer and Antimicrobial Activity: Various adamantane derivatives have demonstrated cytotoxic effects against cancer cell lines and antimicrobial properties. mdpi.com A broad screening campaign against a panel of human cancer cell lines and diverse bacterial and fungal strains would be a valuable first step in exploring these potential applications. mdpi.com
| Therapeutic Area | Potential Biological Target | Suggested In Vitro Assay | Ref. |
| Antiviral | Viral Ion Channels (e.g., M2 Protein) | Plaque reduction assays, cell culture infection models | nih.govnih.gov |
| Neurology | NMDA, GABA, AMPA Receptors | Receptor binding assays, electrophysiology on cultured neurons | nih.govontosight.ai |
| Metabolic Disease | DPP-4 Enzyme | Enzyme inhibition kinetic assays | nih.govpublish.csiro.au |
| Oncology | Various Cancer Pathways | Cytotoxicity assays (e.g., MTT) on cancer cell lines | mdpi.com |
| Antimicrobial | Bacterial/Fungal Cell Viability | Minimum Inhibitory Concentration (MIC) assays | mdpi.com |
Exploration of Applications in Emerging Technologies and Advanced Materials
The rigid, bulky, and thermally stable nature of the adamantane cage makes it an attractive building block for advanced polymers and materials. wikipedia.orgusm.edu The thioether and carboxylic acid functionalities of this compound offer additional handles for polymerization and surface functionalization.
Future research in this area should focus on:
High-Performance Polymers: Incorporating the adamantane moiety as a pendent group in polymers is known to increase their glass transition temperature (Tg), enhance thermal stability, and improve solubility. usm.eduacs.orgresearchgate.net The propanoic acid group of the target molecule could be converted to a polymerizable group, such as an acrylate (B77674) or methacrylate. The resulting polymers could find use in applications requiring high thermal and mechanical performance, such as advanced coatings or photoresists for lithography. researchgate.netresearchgate.net
Thioether-Containing Functional Polymers: Polymers containing thioether linkages are utilized as secondary antioxidants in other polymer systems because they can decompose peroxides. adeka-pa.eu Furthermore, poly(thioether-esters) have been explored for drug delivery applications due to their biocompatibility and biodegradability. researchgate.net Polymers derived from this compound could combine the stabilizing properties of thioethers with the rigidity of adamantane.
Nanotechnology and Self-Assembly: Adamantane can serve as a molecular building block for the self-assembly of molecular crystals and as an anchor for attaching molecules to surfaces or into lipid bilayers in drug delivery systems. wikipedia.orgnih.govpensoft.netresearchgate.net The carboxylic acid group provides a convenient point for conjugation, allowing the molecule to be attached to nanoparticles, dendrimers, or other scaffolds for applications in targeted drug delivery or the creation of novel nanomaterials. pensoft.net
Integration of Computational and Experimental Approaches for Rational Design of Derivatives
Computational chemistry offers powerful tools to predict the properties of novel molecules and guide experimental work, saving time and resources. Integrating these in silico methods with traditional synthesis and testing is crucial for the rational design of derivatives of this compound with optimized properties.
Key integrated approaches for future research include:
Molecular Docking and Dynamics: For biological applications, molecular docking can be used to predict the binding affinity and orientation of the compound and its derivatives within the active site of potential protein targets. nih.govksu.edu.sa Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex over time, providing insights into the binding interactions and mechanism of action. ksu.edu.satandfonline.comresearchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): Once an initial set of derivatives is synthesized and tested for a specific biological activity, QSAR models can be developed. These models correlate structural features of the molecules with their observed activity, enabling the prediction of the potency of new, unsynthesized derivatives and guiding the design of more effective compounds.
Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic properties, reactivity descriptors, and spectroscopic characteristics of the molecule and its derivatives. ksu.edu.satandfonline.com This information is valuable for understanding reaction mechanisms for synthesis (Section 8.1) and for predicting how structural modifications will influence the molecule's fundamental chemical behavior, which is relevant for both biological and materials applications.
By systematically pursuing these future research directions, the scientific community can fully explore and potentially harness the unique properties of this compound, paving the way for new discoveries in medicine, materials science, and beyond.
Q & A
Q. How does the sulfanyl group modulate membrane permeability in drug delivery studies?
- Methodological Answer :
- PAMPA assay : Measure permeability at pH 7.4 (artificial membrane). Adamantane enhances logP, while the sulfanyl group may form transient hydrogen bonds, reducing diffusion rates.
- Caco-2 monolayer transport : Apparent permeability (P) <1 × 10 cm/s suggests poor oral bioavailability, necessitating prodrug strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
